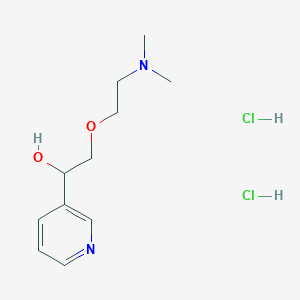
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride, commonly known as DMXAA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DMXAA has been found to possess strong anti-cancer properties and has been investigated as a possible treatment for various types of cancer.
Mécanisme D'action
DMXAA works by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines cause the destruction of tumor blood vessels and the subsequent death of cancer cells.
Effets Biochimiques Et Physiologiques
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. DMXAA has also been found to increase the expression of genes involved in immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages in lab experiments. It is a highly potent compound that has been shown to be effective in inducing tumor necrosis and inhibiting tumor growth. However, DMXAA has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on DMXAA. One area of focus is the development of more effective delivery methods for DMXAA, such as liposomal encapsulation. Another area of research is the investigation of DMXAA in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and its potential applications in the treatment of cancer.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process typically involves the use of reagents such as pyridine, formaldehyde, and dimethylamine. The final product is obtained in the form of a white crystalline powder.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-cancer properties. It has been found to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung cancer, melanoma, and breast cancer. DMXAA has also been found to enhance the effectiveness of radiation therapy and chemotherapy.
Propriétés
Numéro CAS |
131964-31-3 |
|---|---|
Nom du produit |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochloride |
Formule moléculaire |
C11H20Cl2N2O2 |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-1-pyridin-3-ylethanol;dihydrochloride |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-13(2)6-7-15-9-11(14)10-4-3-5-12-8-10;;/h3-5,8,11,14H,6-7,9H2,1-2H3;2*1H |
Clé InChI |
LRMZTRXFDFCCOI-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CN=CC=C1)O.Cl.Cl |
SMILES canonique |
CN(C)CCOCC(C1=CN=CC=C1)O.Cl.Cl |
Synonymes |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-pyridinemethanol dihydrochlo ride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



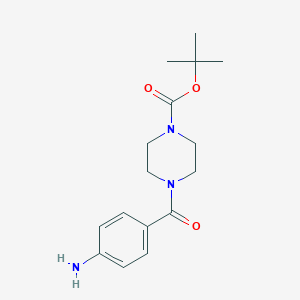
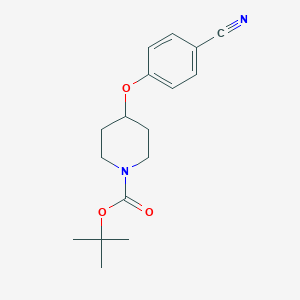
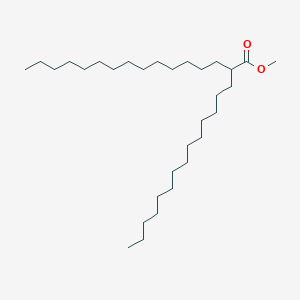
![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)
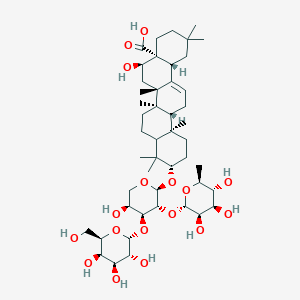
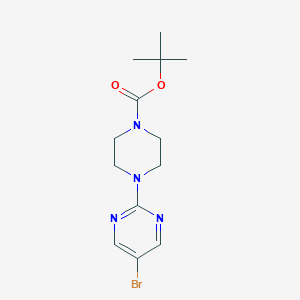
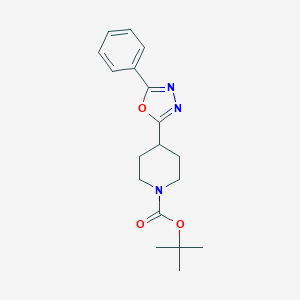
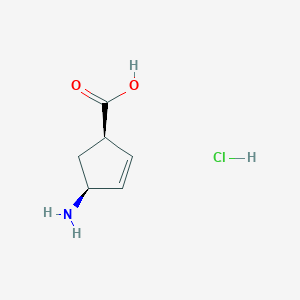
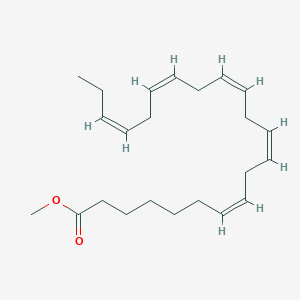
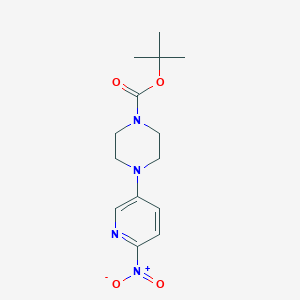
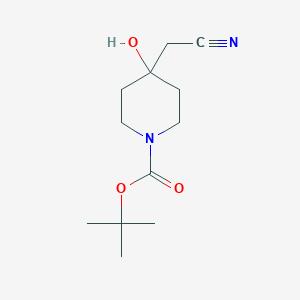
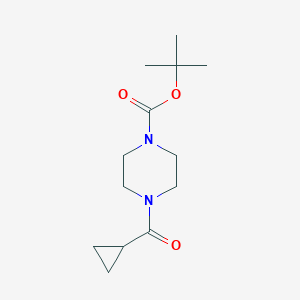
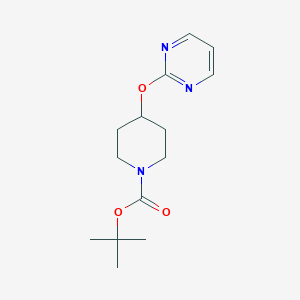
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)